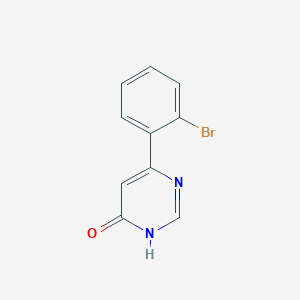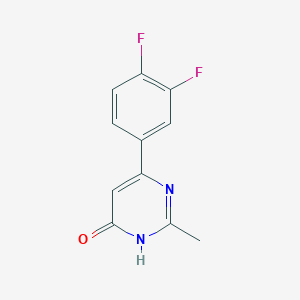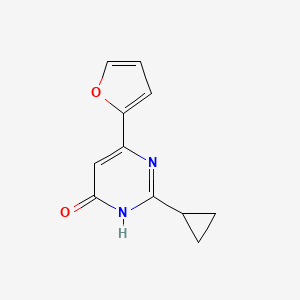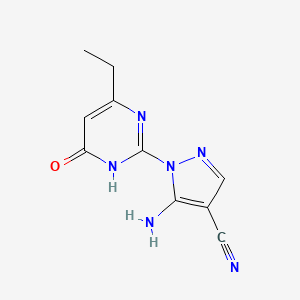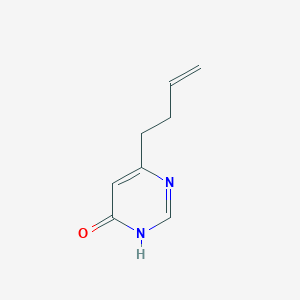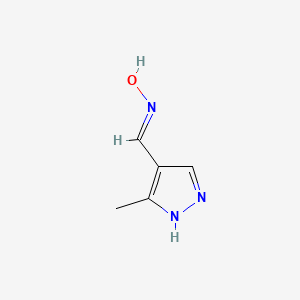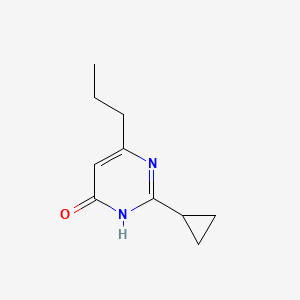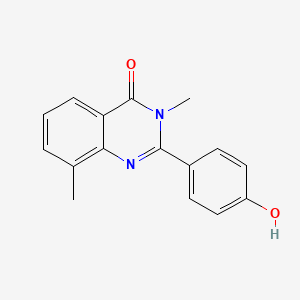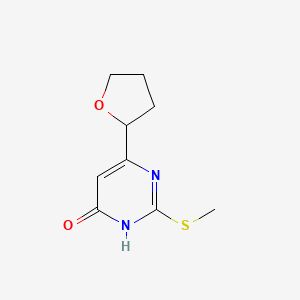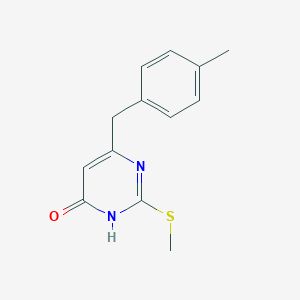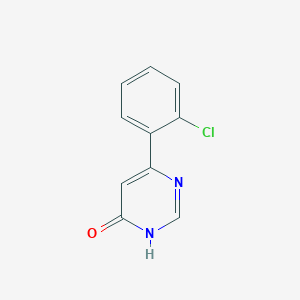
6-(2-Chlorophenyl)pyrimidin-4-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Activities
Research demonstrates the synthesis of novel pyrimidine derivatives showing significant anti-inflammatory and analgesic activities. The presence of a chlorophenyl group in these compounds has been linked to their potent biological activities, suggesting that specific substitutions on the pyrimidine ring can enhance these properties (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antimicrobial and Antitubercular Agents
Pyrimidine-based thiazolidinones and azetidinones have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds, featuring a chlorophenyl moiety, exhibited activity against various microorganisms, indicating their potential as therapeutic agents in treating infectious diseases (R. Patel, P. Desai, K. R. Desai, & K. Chikhalia, 2006).
Structural and Spectroscopic Studies
The crystal structure and spectroscopic properties of pyrimidine derivatives have been extensively studied, contributing to our understanding of their chemical behavior and potential applications in materials science. These studies include the analysis of hydrogen bonding patterns, which are crucial for the design of molecular assemblies and materials (Gihaeng Kang, Jineun Kim, Hyunjin Park, & Tae Ho Kim, 2015).
Anticancer Agents
Design and synthesis of pyrimidine molecules that incorporate thiazolidin-4-one have shown promising anticancer activities. Compounds with a 2-chlorophenyl substitution have been evaluated against a panel of cancer cell lines, demonstrating their potential as leads for developing new anticancer drugs (M. Rashid, A. Husain, M. Shaharyar, Ravinesh Mishra, A. Hussain, & O. Afzal, 2014).
Supramolecular Chemistry
Pyrimidine derivatives have also been explored for their supramolecular chemistry applications, especially in the formation of hydrogen-bonded assemblies. The study of ureidopyrimidinones, for example, reveals their ability to dimerize through hydrogen bonding, offering insights into the design of supramolecular structures (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, & E. W. Meijer, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPVDULNSDEILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
